(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820570-96-4
VCID: VC7036142
InChI: InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
SMILES: COCC1CC(CN1)OC.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

CAS No.: 1820570-96-4

Cat. No.: VC7036142

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride - 1820570-96-4

Specification

CAS No. 1820570-96-4
Molecular Formula C7H16ClNO2
Molecular Weight 181.66
IUPAC Name (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Standard InChI Key HNEUSESZADIYDX-LEUCUCNGSA-N
SMILES COCC1CC(CN1)OC.Cl

Introduction

Chemical Identity and Structural Features

(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. The stereochemistry at positions 2 and 4 is critical: both substituents adopt the (S) configuration, rendering the molecule a single enantiomer. The methoxy group at position 4 and the methoxymethyl group at position 2 introduce steric bulk and polarity, influencing reactivity and solubility .

Table 1: Key Chemical Data

PropertyValueSource
CAS Number1820570-96-4
Molecular FormulaC₇H₁₆ClNO₂
Molecular Weight181.66 g/mol
Stereochemistry(2S,4S)

The hydrochloride salt form improves crystallinity and handling, a common strategy for amines in pharmaceutical manufacturing .

Synthesis and Manufacturing

While no direct synthesis protocol for (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is published, analogous routes for related pyrrolidine derivatives provide methodological insights. A patent describing the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline (CN105801462A) offers a plausible framework . The process involves:

  • Boc Protection: Starting with L-hydroxyproline, Boc (tert-butoxycarbonyl) protection safeguards the amine group.

  • TEMPO Oxidation: Oxidation of the hydroxyl group to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

  • Wittig Reaction: Introduction of the methoxymethyl group via reaction with methoxymethyltriphenylphosphonium chloride.

  • Hydrogenation and Salt Formation: Reduction of intermediates followed by treatment with HCl to yield the hydrochloride salt .

Critical Reaction Steps

  • The Wittig reaction enables selective alkene formation, crucial for introducing the methoxymethyl group .

  • Hydrogenation with tert-butylamine under nitrogen atmosphere ensures stereochemical retention, avoiding racemization .

This route emphasizes atom economy and avoids cyanide reagents, aligning with green chemistry principles . Adapting these steps could yield the target compound, though optimization for regioselectivity and yield would be necessary.

Physicochemical Properties

  • Solubility: The hydrochloride salt likely exhibits high aqueous solubility due to ionic character, facilitating use in liquid formulations .

  • Stability: Pyrrolidine derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

The logP value (partition coefficient) is estimated to be low (~0.5–1.5) due to polar methoxy groups, suggesting moderate lipid membrane permeability .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing cost-effective routes with higher yields.

  • Biological Screening: Evaluating antimicrobial, antiviral, or enzymatic inhibitory activity.

  • Crystallographic Studies: Resolving the crystal structure to guide derivatization efforts.

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